
3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical research on pyridine derivatives, including those with trifluoromethyl groups, focuses on their synthesis, structure determination, and potential applications due to their interesting chemical and physical properties. These compounds often play crucial roles in the development of pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyridine derivatives, like “3-(3-Pyridinyloxy)-5-(trifluoromethyl)-2-pyridinecarbonitrile,” involves various chemical reactions, including multicomponent reactions, cycloadditions, and transformations using specific reagents. A study detailed the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, highlighting the versatility of such building blocks for creating trifluoromethylated N-heterocycles (Channapur et al., 2019).
Molecular Structure Analysis
Determining the molecular structure of pyridine derivatives through techniques like X-ray crystallography is essential for understanding their chemical behavior. For example, the structure of related compounds was elucidated, showing specific configurations and bonding patterns (Moustafa & Girgis, 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- The compound's derivatives are involved in various synthesis and reactivity studies. For instance, 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile, a related compound, has been converted into various derivatives demonstrating its versatility in synthetic chemistry (Katritzky et al., 1995).
Material Science and Organic Chemistry
- Pyridinecarbonitrile derivatives are utilized in the development of thermally activated delayed fluorescent (TADF) emitters, which are significant in the field of organic light-emitting devices (OLEDs) (Masuda et al., 2019).
Structural and Chemical Properties
- Studies on compounds like 5-(trifluoromethyl)picolinic acid monohydrate, which share a similar structure, provide insights into hydrogen-bonding networks and molecular packing, relevant for understanding the compound's structural properties (Ye & Tanski, 2020).
Novel Organic Synthesis
- Research in the synthesis of various substituted pyridinecarbonitriles, including those with similar structures, highlights its potential in creating new compounds with biological activity (Kappe & Kappe, 1989).
Pharmaceutical Research
- While direct applications in pharmaceuticals for the specified compound are not available, related research on azafluorene derivatives as inhibitors of SARS-CoV-2 RdRp demonstrates the broader potential of pyridinecarbonitrile derivatives in medicinal chemistry (Venkateshan et al., 2020).
Eigenschaften
IUPAC Name |
3-pyridin-3-yloxy-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O/c13-12(14,15)8-4-11(10(5-16)18-6-8)19-9-2-1-3-17-7-9/h1-4,6-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUNXRSBUIIKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2481053.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2481054.png)
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxylic acid](/img/structure/B2481055.png)
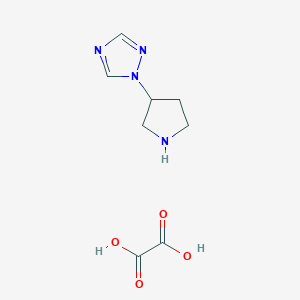
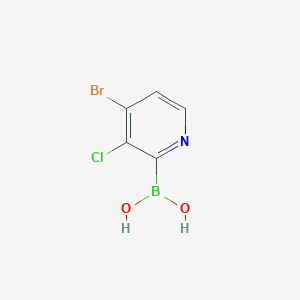
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzamide](/img/structure/B2481063.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2481064.png)
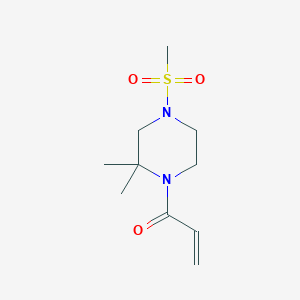
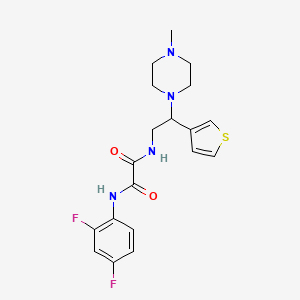
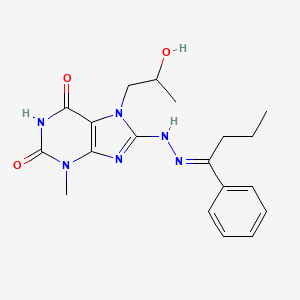

![3-(benzyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2481071.png)